molecular formula C14H13NO2 B14289432 N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide CAS No. 116490-12-1

N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide

Katalognummer: B14289432
CAS-Nummer: 116490-12-1
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: MSPNTOQBKUOGSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide is an organic compound that features a biphenyl group attached to a hydroxyacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide typically involves the reaction of 2-bromo-1,1’-biphenyl with glycine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyacetamide group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group provides a hydrophobic interaction, while the hydroxyacetamide moiety can form hydrogen bonds with active sites. This dual interaction can modulate the activity of the target, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    2-Hydroxyacetamide: A compound with a hydroxyacetamide group but lacking the biphenyl structure.

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-2-hydroxyacetamide is unique due to its combination of the biphenyl and hydroxyacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

116490-12-1

Molekularformel

C14H13NO2

Molekulargewicht

227.26 g/mol

IUPAC-Name

2-hydroxy-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C14H13NO2/c16-10-14(17)15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)

InChI-Schlüssel

MSPNTOQBKUOGSX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.